1,2,4,5-tetrachloro-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-tetrachloro-3-fluorobenzene is an organic compound with the molecular formula C6HCl4F. It is a derivative of benzene, where four chlorine atoms and one fluorine atom are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4,5-tetrachloro-3-fluorobenzene can be synthesized through several methods. One common method involves the fluorination of 1,2,4,5-tetrachlorobenzene using a fluorinating agent such as antimony trifluoride (SbF3) or hydrogen fluoride (HF) under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-tetrachloro-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under suitable conditions.
Electrophilic Substitution: The chlorine atoms can participate in electrophilic substitution reactions, where they are replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are used under acidic conditions to facilitate the substitution of chlorine atoms.
Major Products Formed
Nucleophilic Substitution: Products include 1,2,4,5-tetrachlorophenol and 1,2,4,5-tetrachloroaniline.
Electrophilic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-tetrachloro-3-fluorobenzene is utilized in several scientific research fields:
Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential use in developing pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetrachloro-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby affecting their function and activity . The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-tetrachlorobenzene: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
1,2,4,5-tetrafluorobenzene: Contains four fluorine atoms, making it more reactive towards electrophilic substitution.
Fluorobenzene: Contains only one fluorine atom, making it less versatile in synthetic applications compared to 1,2,4,5-tetrachloro-3-fluorobenzene.
Uniqueness
This compound is unique due to its combination of chlorine and fluorine substituents, which impart distinct reactivity patterns. This makes it a valuable compound for various chemical transformations and applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,4,5-tetrachloro-3-fluorobenzene involves the chlorination and fluorination of benzene.", "Starting Materials": [ "Benzene", "Chlorine gas", "Fluorine gas" ], "Reaction": [ "Chlorination of benzene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 1,2,4,5-tetrachlorobenzene", "Fluorination of 1,2,4,5-tetrachlorobenzene using fluorine gas in the presence of a catalyst such as cobalt trifluoride to yield 1,2,4,5-tetrachloro-3-fluorobenzene" ] } | |
CAS-Nummer |
319-97-1 |
Molekularformel |
C6HCl4F |
Molekulargewicht |
233.9 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-fluorobenzene |
InChI |
InChI=1S/C6HCl4F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
InChI-Schlüssel |
OKEVBHXDVUVMSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)Cl)Cl |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.